2-(Morpholin-4-ylsulfonyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 252.29 g/mol. This compound features a morpholine ring attached to a benzonitrile moiety through a sulfonyl group, making it an interesting candidate for various scientific applications, particularly in the fields of medicinal chemistry and biochemistry. It has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties .
The compound can be classified as an organic sulfonamide derivative, which includes a sulfonyl functional group () linked to a morpholine ring. Morpholine itself is a cyclic amine that is often used in pharmaceuticals and agrochemicals. The benzonitrile component contributes to the compound's aromatic character and potential reactivity in organic synthesis .
The synthesis of 2-(morpholin-4-ylsulfonyl)benzonitrile typically involves the reaction of morpholine with benzonitrile derivatives in the presence of a sulfonylating agent. One common method involves:
The molecular structure of 2-(morpholin-4-ylsulfonyl)benzonitrile consists of:
The structural representation can be visualized using its SMILES notation: C1COCCN1S(=O)(=O)C2=CC=CC=C2C#N
, indicating the connectivity of atoms within the molecule .
2-(Morpholin-4-ylsulfonyl)benzonitrile can participate in several chemical reactions:
The mechanism of action for 2-(morpholin-4-ylsulfonyl)benzonitrile largely depends on its application context:
The physical properties of 2-(morpholin-4-ylsulfonyl)benzonitrile include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups .
2-(Morpholin-4-ylsulfonyl)benzonitrile has several applications: